(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid falls under the category of organoboron compounds, which are characterized by the presence of boron atoms bonded to carbon-containing moieties. These compounds are significant in organic chemistry due to their reactivity and ability to form carbon-boron bonds, which are essential in various synthetic pathways.
The synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid can be achieved through several methods, with one prominent approach involving the reaction of 2,6-di-tert-butylphenol with boron reagents. A notable industrial method utilizes sodium methoxide as a catalyst in an addition reaction with methyl acrylate, followed by neutralization and crystallization processes to yield high-purity products.
The detailed synthesis process can be summarized as follows:
The molecular structure of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid features a boron atom bonded to a phenolic structure that includes two tert-butyl groups at positions 3 and 5 on the aromatic ring. The hydroxyl group at position 4 contributes to its reactivity and solubility characteristics.
(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid participates in various chemical reactions, most notably the Suzuki-Miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds through the coupling of aryl or vinyl boronic acids with organic halides in the presence of a palladium catalyst.
The general reaction can be represented as follows:
Where represents (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid and represents an organic halide.
The mechanism of action for (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid primarily revolves around its role in cross-coupling reactions:
This mechanism highlights the compound's utility in synthesizing complex organic molecules crucial for pharmaceuticals and materials science.
These properties make (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid an attractive candidate for various synthetic applications.
The applications of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid span multiple fields:
(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid (CAS 182344-15-6) possesses the molecular formula C₁₄H₂₃BO₃ and a molecular weight of 250.15 g/mol [5] [6]. Its structure integrates a boronic acid functional group (-B(OH)₂) ortho to a phenolic hydroxyl group on a sterically hindered aromatic ring. The tert-butyl substituents at the 3- and 5-positions create significant steric encumbrance, which influences both reactivity and physical stability. The canonical SMILES representation is CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)B(O)O, and the InChIKey is WFMIGOJEPFFIHE-UHFFFAOYSA-N [6].
Table 1: Atomic Composition & Bonding
| Element | Count | Hybridization | Key Bond Angles | 
|---|---|---|---|
| Boron | 1 | sp² | C-B-OH: ~120° | 
| Oxygen (OH) | 2 | sp³ | B-O-H: ~109.5° | 
| Phenolic O | 1 | sp³ | C-O-H: ~109° | 
The strategic placement of tert-butyl groups serves dual purposes:
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: